N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 946230-75-7 |
Molecular Formula | C20H25N5O3 |
Molecular Weight | 383.4 g/mol |
LogP | 5.4726 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the imidazo[2,1-c][1,2,4]triazine core followed by functionalization at various positions. The synthetic route can be optimized for yield and purity based on the desired application.
Anticancer Activity
Research indicates that compounds with a similar triazine structure exhibit significant anticancer properties. For instance, a study focusing on triazine sulfonamides demonstrated promising results against human breast cancer cell lines MCF-7 and MDA-MB-231. The most active compounds in this study had IC50 values lower than those of the reference drug chlorambucil . Although specific data on this compound is limited in the literature, its structural similarities suggest potential efficacy in cancer treatment.
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. Compounds with similar imidazo and triazine moieties have been shown to inhibit cyclooxygenase (COX) enzymes effectively. A comparative analysis indicated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like sodium diclofenac . This suggests that N-cycloheptyl derivatives could be explored for their potential as novel anti-inflammatory agents.
Case Studies
Several studies have investigated related compounds within the same chemical family:
- Triazine Derivatives : A study synthesized various triazine derivatives and evaluated their anticancer activities. Some derivatives showed significant inhibition against cancer cell lines with promising IC50 values .
- COX Inhibition Studies : Research on benzodifuranyl and triazine derivatives demonstrated effective COX inhibition leading to reduced inflammation markers such as interleukin levels in vitro . This highlights the importance of structural modifications in enhancing biological activity.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities of similar compounds with biological targets like estrogen receptors and COX enzymes. These studies provide insights into the mechanism of action and potential therapeutic applications of triazine-based compounds .
Properties
IUPAC Name |
N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-2-29-17-11-9-16(10-12-17)25-13-14-26-20(28)18(23-24-21(25)26)19(27)22-15-7-5-3-4-6-8-15/h9-12,15H,2-8,13-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUUIJLLXBMUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.